(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Overview
Description
- This compound belongs to a class of imidazole derivatives, which are notable for their diverse applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
- The synthesis of derivatives related to (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol can be achieved through various methods, including the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. The alcohols formed are convertible into carbonyl compounds via quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Molecular Structure Analysis
- Imidazole derivatives exhibit a stable molecular structure, often regarded as a masked form of the carbonyl group, and can serve as synthons for various group formations. This structural stability is crucial for its reactions and properties (Ohta et al., 1987).
Chemical Reactions and Properties
- Imidazole derivatives undergo various chemical reactions, including methylation and nitroarene transformations. For instance, RuCl3-catalyzed N-methylation of amines using methanol as a C1 synthon demonstrates the versatility of imidazole-related compounds in organic synthesis (Sarki et al., 2021).
Physical Properties Analysis
- Specific physical properties such as solubility, lipophilicity, and molecular property predictions can be assessed using various computational tools, as demonstrated in research on isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share structural similarities with (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol (Rajanarendar et al., 2015).
Chemical Properties Analysis
- The chemical properties of imidazole derivatives can be explored through various chemical reactions. For example, palladium-catalyzed methylation of nitroarenes using methanol highlights the reactivity and applicability of these compounds in synthesis (Wang, Neumann, & Beller, 2019).
References
- For more detailed references and further research, please consult the linked papers.
Scientific Research Applications
Hypoxia-Activated Prodrugs of SN-38 :
- Researchers designed hypoxia-activated prodrugs by conjugating this compound with 7-ethyl-10-hydroxy camptothecin (SN-38), showing promise as a hypoxia-selective antitumor agent (Jin, Zhang, & Lu, 2017).
Synthesis and Application in Organic Chemistry :
- The compound has been used in the synthesis of imidazole derivatives and conversion into carbonyl compounds, serving as a masked form of the carbonyl group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Palladium-Catalyzed Methylation of Nitroarenes with Methanol :
- A study demonstrated the use of this compound in the synthesis of N-methyl-arylamines from nitroarenes using methanol, indicating its utility in the efficient diversification of aromatic nitro compounds (Wang, Neumann, & Beller, 2019).
Selective COX-2 Inhibitor Synthesis :
- Research focused on synthesizing derivatives of this compound as selective COX-2 inhibitors, aiming to reduce gastrointestinal adverse effects of traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).
Synthesis in Molecularly Targeted Hypoxia-Activated Prodrugs :
- This compound was utilized in the synthesis of bioreductive prodrugs, targeting compound delivery to hypoxic regions in biological systems (O’Connor et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(3-methyl-2-nitroimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSUDRHAJTESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878799 | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol | |
CAS RN |
39070-14-9, 936-05-0 | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39070-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39070-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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